![molecular formula C20H12F4N2O B2467076 6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252027-11-5](/img/structure/B2467076.png)

6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Molecular Structure Analysis

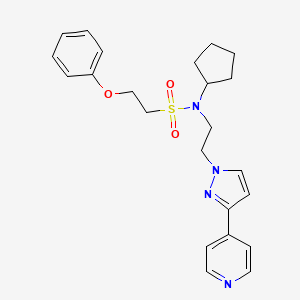

The molecular structure of this compound can be inferred from its name. It contains a pyridine ring (a six-membered ring with five carbon atoms and one nitrogen atom), attached to which is a benzyl group (a phenyl ring attached to a methylene group) that is further substituted with a trifluoromethyl group. Another phenyl ring, substituted with a fluorine atom, is also attached to the pyridine ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. The trifluoromethyl groups, for example, are known to be quite electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The pyridine ring could potentially participate in electrophilic aromatic substitution reactions .Scientific Research Applications

Synthesis and Derivative Formation

- A study by Al-Issa (2012) explored the synthesis of various pyridine derivatives, demonstrating the potential of such compounds, including those similar to 6-(4-Fluorophenyl)-2-oxo-1-[3-(trifluoromethyl)benzyl]-1,2-dihydro-3-pyridinecarbonitrile, for creating a range of chemical derivatives with potential applications in medicinal chemistry and material science (Al-Issa, 2012).

Cardiotonic Agents

- Fossa et al. (1997) discussed the synthesis of similar compounds for use as cardiotonic agents, indicating potential applications in cardiovascular therapies (Fossa et al., 1997).

Formation of Pyrazole Derivatives

- Ali et al. (2016) demonstrated the synthesis of pyrazole derivatives from similar compounds, suggesting applications in the development of new pharmaceuticals and organic materials (Ali et al., 2016).

Structural Analyses

- Moustafa and Girgis (2007) conducted structural analyses of similar pyridinecarbonitriles, providing insights into their chemical behavior and potential for designing structurally complex molecules (Moustafa & Girgis, 2007).

Antibacterial Agents

- Chu et al. (1986) synthesized naphthyridine derivatives, closely related to the compound , highlighting their use as potent antibacterial agents (Chu et al., 1986).

Mechanism of Action

Target of Action

The compound’s structure suggests it may interact with various proteins or enzymes in the body, influencing their function .

Mode of Action

Based on its structure, it can be inferred that it may interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and van der waals forces .

Biochemical Pathways

The compound’s structure suggests it may be involved in various biochemical reactions, potentially influencing multiple pathways .

Pharmacokinetics

Factors such as its molecular weight, polarity, and solubility can influence its bioavailability .

Result of Action

Its interactions with various targets can lead to changes in cellular function, potentially influencing health and disease states .

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of this compound . These factors can affect the compound’s solubility, stability, and interactions with its targets.

Safety and Hazards

As with any chemical compound, handling this substance would require appropriate safety precautions. It is advisable to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to avoid contact with skin or eyes. It should be used only in well-ventilated areas and any exposure should be followed by thorough washing .

Properties

IUPAC Name |

6-(4-fluorophenyl)-2-oxo-1-[[3-(trifluoromethyl)phenyl]methyl]pyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H12F4N2O/c21-17-7-4-14(5-8-17)18-9-6-15(11-25)19(27)26(18)12-13-2-1-3-16(10-13)20(22,23)24/h1-10H,12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOPKKBSUYAZFIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CN2C(=CC=C(C2=O)C#N)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H12F4N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

372.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[3-(2,5-difluorobenzenesulfonyl)-1,3-oxazinan-2-yl]methyl}-N'-[2-(4-fluorophenyl)ethyl]ethanediamide](/img/structure/B2466993.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(1-{5,6-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2466994.png)

![4-{[(Phenylcarbonyl)carbamothioyl]amino}benzoic acid](/img/no-structure.png)

![2-[(3-Chlorobenzoyl)amino]-4-methylpentanoic acid](/img/structure/B2466997.png)

![2-{4,6-dioxo-5-phenyl-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),10,12-tetraen-3-yl}-N-(propan-2-yl)acetamide](/img/structure/B2466999.png)

![[2-(cyclohexylamino)-2-oxoethyl] 2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetate](/img/structure/B2467006.png)

![2-(6-chloro-2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2467007.png)

![2-(2H-1,3-benzodioxol-5-yl)-N-(2-{7-oxo-6H,7H-furo[2,3-c]pyridin-6-yl}ethyl)acetamide](/img/structure/B2467008.png)

![N-[5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl]-5-chlorothiophene-2-carboxamide](/img/structure/B2467015.png)